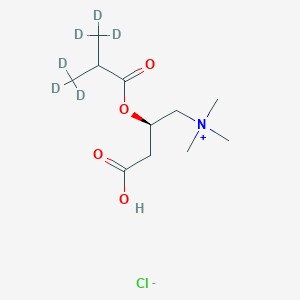

Isobutyryl L-Carnitine-d6 Chloride

Description

Contextual Significance of Acylcarnitines in Intermediary Metabolism Research

Acylcarnitines are a class of compounds essential for energy metabolism. nih.gov They are formed when a fatty acid is attached to a carnitine molecule. nih.gov This process is fundamental for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondria, where they undergo beta-oxidation to produce energy in the form of ATP. nih.govwikipedia.orgmdpi.com The mitochondrial membrane is impermeable to long-chain fatty acids, making the carnitine shuttle system, and thus the formation of acylcarnitines, an indispensable step in fatty acid metabolism. nih.govwikipedia.org

Beyond their primary role in energy production, acylcarnitines have gained significant attention as biomarkers. mdpi.com The profile and concentration of various acylcarnitines in biological fluids like plasma and urine can reflect the state of metabolic pathways. nih.govdiabetesjournals.org Abnormal levels of specific acylcarnitines, such as isobutyryl-L-carnitine, are associated with certain inborn errors of metabolism, including defects in fatty acid and amino acid oxidation. nih.govhmdb.ca For instance, elevated levels of isobutyryl-L-carnitine can be an indicator of isobutyryl-CoA dehydrogenase deficiency. Therefore, the study of acylcarnitines is crucial for diagnosing metabolic disorders and understanding metabolic dysregulation in various diseases. mdpi.comdiabetesjournals.org

Fundamental Role of Stable Isotope-Labeled Compounds in Quantitative Biological Investigations

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). moravek.comsymeres.com These labeled compounds are chemically identical to their natural counterparts but have a slightly higher mass. metsol.com This mass difference is the key to their utility in quantitative biological investigations. nih.gov

In techniques like mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, the labeled compound can be easily distinguished from the unlabeled analyte of interest. clearsynth.comnih.gov This allows the stable isotope-labeled compound to be used as an internal standard. By adding a known amount of the labeled standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled target compound. clearsynth.com The internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. clearsynth.comtexilajournal.comscioninstruments.com This use of stable isotope-labeled internal standards significantly improves the precision, accuracy, and reliability of quantitative measurements in proteomics, metabolomics, and pharmaceutical research. moravek.comsymeres.com

Specific Research Utility and Advantages of Isobutyryl L-Carnitine-d6 Chloride as a Deuterated Standard

This compound is specifically designed to serve as an internal standard for the quantitative analysis of its unlabeled counterpart, Isobutyryl L-Carnitine. scbt.com The six deuterium atoms give it a distinct mass, allowing it to be differentiated by a mass spectrometer, while its chemical structure ensures it behaves almost identically to the endogenous compound during sample extraction and chromatographic separation. clearsynth.comtexilajournal.com

The advantages of using a deuterated standard like this compound are numerous:

Improved Accuracy and Precision : It compensates for variability in the analytical process, including matrix effects, leading to more reliable quantification. clearsynth.comtexilajournal.com

Enhanced Specificity : Mass spectrometry provides high specificity, and the use of a co-eluting, labeled internal standard further ensures that the correct compound is being measured. texilajournal.com

Facilitation of Clinical Research : Reliable quantification is essential in clinical studies. For example, research has identified isobutyryl-L-carnitine as a potential clinical biomarker for the activity of the hepatic organic cation transporter 1 (OCT1). nih.gov In a study designed to identify such biomarkers, a hydrophilic interaction chromatography (HILIC)-mass spectrometry assay was developed to quantify multiple endogenous compounds, including isobutyryl-L-carnitine, to assess drug-drug interaction risks in early-phase clinical trials. nih.gov The use of a deuterated standard like this compound is critical for the validation and application of such precise clinical assays. nih.gov

By providing a stable and reliable reference point, this compound enables researchers to confidently measure fluctuations in its endogenous counterpart, thereby advancing our understanding of metabolic pathways and disease biomarkers.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22ClNO4 |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i1D3,2D3; |

InChI Key |

FWUACOYFRJEMMP-ZMUXDYEZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Assessment for Research Grade Isobutyryl L Carnitine D6 Chloride

Deuteration Strategies for the Production of Acylcarnitine Derivatives

The synthesis of deuterated acylcarnitine derivatives, such as Isobutyryl L-Carnitine-d6 Chloride, necessitates the introduction of deuterium (B1214612) atoms into either the acyl moiety or the carnitine backbone. nih.govnih.gov A common and effective strategy involves the use of deuterated precursors in the synthesis. For acylcarnitines, this often means starting with a deuterated acyl chloride. nih.gov

Several methods exist for the deuteration of the acyl portion. One approach is the use of deuterated starting materials in the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride. For instance, isobutyric acid can be synthesized using deuterated reagents to introduce deuterium atoms at specific positions. Another strategy involves H/D exchange reactions on the alcohol precursor to the carboxylic acid, though this can sometimes result in lower or less specific deuterium incorporation. nih.gov

A more direct method for producing deuterated acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent, a standard procedure in organic synthesis. wikipedia.org To produce deuterated isobutyryl chloride, one would start with deuterated isobutyric acid. The synthesis of isotope-labeled acylcarnitines has been approached in a facile manner, allowing for a range of deuterium labeling from 3 to 12 Da. nih.gov This flexibility is vital for creating internal standards that are clearly distinguishable from their endogenous counterparts in mass spectrometry analysis.

Methodologies for the Chemical Synthesis of this compound

The chemical synthesis of this compound involves the esterification of L-carnitine with a deuterated isobutyryl group. A common method for the synthesis of acylcarnitines is the reaction of L-carnitine chloride with the corresponding acyl chloride. acs.org In the case of this compound, the key reagent is isobutyryl-d6 chloride.

The synthesis can be generally outlined in the following steps:

Preparation of Isobutyryl-d6 Chloride: Deuterated isobutyric acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield isobutyryl-d6 chloride. orgsyn.org The reaction is typically performed in an inert solvent.

Esterification: L-carnitine chloride is then reacted with the freshly prepared isobutyryl-d6 chloride. This reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Purification: The final product, this compound, is then purified to remove any unreacted starting materials and byproducts. Purification techniques commonly include recrystallization or chromatographic methods to ensure high chemical purity. mdpi.com

The molecular formula for this compound is C₁₁H₁₆D₆ClNO₄, with a molecular weight of approximately 273.79 g/mol . scbt.comclearsynth.com

Analytical Procedures for the Determination of Isotopic Enrichment and Chemical Purity in Research Standards

Ensuring the high isotopic enrichment and chemical purity of research standards like this compound is paramount for their use in quantitative analysis. rsc.org A combination of analytical techniques is employed to comprehensively characterize these standards. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is a cornerstone for both purity assessment and the determination of isotopic enrichment. acs.orgnih.gov

Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is used to separate the target compound from any non-deuterated or other impurities. alwsci.com The peak area of the desired compound relative to the total peak area provides a measure of its chemical purity.

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated isotopologues based on their mass-to-charge ratio (m/z). nih.gov By analyzing the ion chromatograms, the percentage of the d6-labeled compound relative to any lower deuterated forms (d0 to d5) can be accurately calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for verifying the structure and assessing isotopic purity.

Structural Confirmation: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

Isotopic Purity and Positional Analysis: ¹H NMR can also provide information on the degree and position of deuteration by observing the reduction or absence of signals at specific proton positions. For more detailed analysis of mixtures of isotopologues and isotopomers, advanced techniques like Molecular Rotational Resonance (MRR) spectroscopy can be utilized to provide highly quantitative measures of both the extent and position of deuterium incorporation. nih.gov

The combination of these analytical methods ensures that the research-grade this compound meets the stringent requirements for use as an internal standard in metabolic research and clinical diagnostics.

Table of Analytical Parameters for Quality Control

| Parameter | Analytical Technique | Typical Specification |

|---|---|---|

| Chemical Purity | HPLC-UV/MS | ≥98% |

| Isotopic Enrichment | LC-HRMS | ≥99% d6 |

| Structural Identity | ¹H NMR, ¹³C NMR, MS/MS | Conforms to structure |

| Residual Solvents | GC-MS | Within acceptable limits |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Isobutyryl L-Carnitine | C4 Carnitine |

| L-Carnitine | |

| Isobutyryl chloride | |

| Isobutyric acid | |

| Thionyl chloride | |

| Oxalyl chloride | |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance |

| LC-MS | Liquid Chromatography-Mass Spectrometry |

| HPLC | High-Performance Liquid Chromatography |

| HRMS | High-Resolution Mass Spectrometry |

| GC-MS | Gas Chromatography-Mass Spectrometry |

Advanced Analytical Methodologies Employing Isobutyryl L Carnitine D6 Chloride

Mass Spectrometry-Based Quantification Techniques for Acylcarnitines

Mass spectrometry has become the cornerstone for acylcarnitine analysis due to its high sensitivity and specificity. The use of deuterated internal standards like Isobutyryl L-Carnitine-d6 Chloride is integral to these quantitative methods.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Deuterated Acylcarnitine Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of acylcarnitines. In this method, the sample is introduced into the mass spectrometer in a liquid phase, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, ions of the analytes, including both the endogenous acylcarnitines and the deuterated internal standards, are released into the gas phase.

The use of deuterated internal standards, such as this compound, is fundamental to accurate quantification with ESI-MS/MS. nih.gov These standards are added to biological samples at a known concentration before sample preparation. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression or enhancement effects in the ESI source. By comparing the signal intensity of the endogenous analyte to that of the deuterated standard, these variations can be corrected, leading to highly accurate quantification. High-resolution ESI-MS can be effectively used to determine the deuterium (B1214612) content in a product by directly measuring the mass difference between the deuterated and non-deuterated compounds. researchgate.net

Liquid Chromatography-Coupled Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

While direct infusion ESI-MS/MS is rapid, it is limited by its inability to separate isomeric and isobaric compounds, which can lead to inaccurate results. nih.govnih.gov Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) overcomes this limitation by introducing a chromatographic separation step before mass spectrometric analysis. acs.org This is particularly important for acylcarnitines, as many have isomers with the same mass but different structures and biological functions. For instance, butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) are isomers that cannot be distinguished by mass alone but can be separated chromatographically. nih.govnih.gov

In targeted metabolomics studies using LC-MS/MS, this compound is used as an internal standard to quantify isobutyrylcarnitine. nih.govresearchgate.netscienceopen.com The sample, containing both the endogenous analytes and the spiked deuterated standards, is injected into the LC system. The different acylcarnitines are separated based on their physicochemical properties as they pass through the chromatography column. The eluent from the column then enters the ESI source of the mass spectrometer for ionization and detection. This approach allows for the simultaneous and accurate quantification of a wide range of acylcarnitines in a single analytical run. nih.gov

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Deuterated Analytes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation on a triple quadrupole mass spectrometer, making it ideal for targeted quantification. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the parent molecule's ion), which for this compound would have a specific mass-to-charge ratio (m/z). This precursor ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) is set to monitor for a specific fragment ion (product ion) that is characteristic of the precursor. This transition from precursor to product ion is highly specific to the analyte of interest.

For deuterated standards like this compound, the MRM transitions will be different from their non-deuterated counterparts due to the mass difference from the deuterium atoms. The optimization of MRM parameters, such as collision energy and fragmentor voltage, is a critical step to maximize the signal intensity for each transition, thereby enhancing the sensitivity of the assay. researchgate.netlcms.cz This optimization is performed for both the endogenous analyte and the deuterated internal standard to ensure the most robust and accurate quantification. Acylcarnitines are known to produce a prominent characteristic fragment ion at m/z 85. nih.gov

Below is an example table of MRM transitions that would be optimized for the analysis of isobutyrylcarnitine using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Isobutyrylcarnitine | 218.1 | 85.1 | 15-25 |

| This compound | 224.1 | 85.1 | 15-25 |

Note: The exact m/z values and collision energies are instrument-dependent and require empirical optimization.

Chromatographic Separation Techniques Integrated with Mass Spectrometry

The choice of chromatographic technique is crucial for resolving the complex mixtures of acylcarnitines found in biological samples. The separation achieved by chromatography is essential for accurate quantification, especially when dealing with isomeric compounds.

High-Performance Liquid Chromatography (HPLC) for Pre-Mass Spectrometric Separation

High-Performance Liquid Chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for acylcarnitine analysis. acs.orgresearchgate.net By passing the sample through an HPLC column packed with a stationary phase, different compounds in the mixture are separated based on their interactions with the stationary and mobile phases. This separation allows for the individual introduction of each analyte into the mass spectrometer, minimizing ion suppression and separating isomers. nih.govnih.gov

The use of a robust HPLC method is critical for distinguishing between acylcarnitine isomers, such as isobutyrylcarnitine and butyrylcarnitine. nih.gov this compound, being chemically similar to its endogenous counterpart, will have a very similar retention time in the HPLC system, eluting closely with the non-labeled isobutyrylcarnitine. This co-elution is important for ensuring that both the analyte and its internal standard are subjected to the same matrix effects at the point of ionization, which is a key principle for accurate quantification.

Ion-Exchange and Reversed-Phase Chromatographic Strategies for Acylcarnitine Resolution

Two primary chromatographic strategies are employed for acylcarnitine separation: ion-exchange chromatography and reversed-phase chromatography.

Reversed-phase (RP) chromatography is the most widely used method for acylcarnitine analysis. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), often using C18-modified silica, while the mobile phase is polar (hydrophilic). Acylcarnitines are separated based on the hydrophobicity of their acyl chains; those with longer or more hydrophobic chains will be retained longer on the column. youtube.com This technique provides excellent separation for a wide range of acylcarnitines.

Ion-exchange chromatography (IEX) separates molecules based on their net charge. nih.gov The stationary phase contains charged functional groups that interact with oppositely charged analytes. Cation-exchange chromatography, with a negatively charged stationary phase, can be used to retain the positively charged carnitine moiety of acylcarnitines. youtube.comresearchgate.net Elution is then achieved by changing the pH or ionic strength of the mobile phase. While less common than RP-HPLC for general acylcarnitine profiling, IEX can be a powerful tool for specific applications, especially for separating compounds with similar hydrophobicity but different charge states. downstreamcolumn.com

The following table provides a comparison of these two chromatographic strategies for acylcarnitine analysis:

| Feature | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEX) |

|---|---|---|

| Principle of Separation | Hydrophobicity of the acyl chain | Net charge of the molecule |

| Stationary Phase | Nonpolar (e.g., C18) | Charged (e.g., sulfonyl for cation exchange) |

| Typical Analytes Separated | Acylcarnitines with different chain lengths and saturation | Charged molecules, separation of isomers with different pKa |

| Common Use in Acylcarnitine Analysis | Very common, provides good resolution for a broad range of acylcarnitines. nih.gov | Less common, can be used for specific separations or as a complementary technique. nih.gov |

Methodological Approaches for Distinguishing Isobaric and Isomeric Acylcarnitine Species

A significant challenge in acylcarnitine analysis is the presence of isobaric and isomeric species, which have the same mass-to-charge ratio and are therefore indistinguishable by standard mass spectrometry alone. nih.govnih.gov For instance, isobutyryl L-carnitine and butyryl L-carnitine are isomers that often require chromatographic separation for accurate quantification.

Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to address this challenge. nih.govsigmaaldrich.com These methods utilize chromatographic columns, such as reversed-phase columns, to separate the isomers based on their different polarities before they enter the mass spectrometer. nih.govsigmaaldrich.com This separation allows for the individual quantification of each isomer, which is critical for the differential diagnosis of specific organic acidemias and fatty acid oxidation defects. nih.govsigmaaldrich.com

Furthermore, derivatization techniques can be employed to distinguish isobaric compounds. For example, dicarboxylic acylcarnitines can be derivatized to their butyl esters. nih.gov This process adds a different number of butyl groups to the molecule compared to a monocarboxylic acylcarnitine of the same initial mass, resulting in different mass-to-charge ratios for the derivatized products, enabling their differentiation by the mass spectrometer. nih.gov

Table 1: Examples of Isobaric and Isomeric Acylcarnitines and their Differentiating Characteristics

| Acylcarnitine Species | Type | Method for Differentiation | Principle of Differentiation |

| Isobutyryl L-carnitine vs. Butyryl L-carnitine | Isomers | Liquid Chromatography | Differential retention times on a chromatographic column based on polarity differences. nih.govsigmaaldrich.com |

| Hydroxybutyryl-carnitine vs. Malonyl-carnitine | Isobars | Derivatization (Butylation) | Different number of carboxyl groups leads to different masses after butylation, allowing for mass spectrometric distinction. nih.gov |

Comprehensive Sample Preparation Protocols for Robust Research Applications

The accuracy and reliability of acylcarnitine analysis heavily depend on the meticulous preparation of biological samples. This compound is introduced at the beginning of this process as an internal standard to account for any analyte loss during the various extraction and derivatization steps.

Solid-phase extraction (SPE) is a widely used technique for the isolation and purification of acylcarnitines from complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov This method offers several advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov

The SPE process typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. youtube.com For acylcarnitine analysis, ion-exchange SPE cartridges are commonly used. oup.com The biological sample, after protein precipitation, is loaded onto the conditioned SPE column. The acylcarnitines are retained on the sorbent while unretained matrix components are washed away. Finally, the purified acylcarnitines, along with the internal standard, are eluted with an appropriate solvent. nih.gov

To improve the sensitivity and specificity of mass spectrometric detection, acylcarnitines are often chemically modified through a process called derivatization. nih.gov A common method is the conversion of acylcarnitines to their butyl esters. nih.govnih.gov This is typically achieved by reacting the sample extract with a butanolic solution of acetyl chloride or hydrochloric acid at an elevated temperature. nih.govnih.gov

Butylation increases the volatility and ionization efficiency of the acylcarnitines, leading to better signal intensity in the mass spectrometer. nih.gov This is particularly beneficial for dicarboxylic acylcarnitines. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial during this step to correct for any variability in the derivatization reaction efficiency. iu.edu

For accurate quantification, a calibration curve must be constructed. nih.govckisotopes.com This is achieved by preparing a series of calibration standards with known concentrations of the acylcarnitines of interest, each spiked with a constant amount of the stable isotope-labeled internal standard, such as this compound. nih.govmetabolomicsworkbench.org The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a linear regression curve. nih.gov

Table 2: Representative Calibration Curve Data for an Acylcarnitine

| Calibrator Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 5,000 | 100,000 | 0.05 |

| 0.5 | 25,000 | 100,000 | 0.25 |

| 1.0 | 50,000 | 100,000 | 0.50 |

| 5.0 | 250,000 | 100,000 | 2.50 |

| 10.0 | 500,000 | 100,000 | 5.00 |

Quality control (QC) samples at low, medium, and high concentrations are also prepared and analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run. nih.gov The concentrations of the QC samples are determined using the calibration curve, and the results must fall within predefined acceptance criteria. nih.gov The use of stable isotope internal standards is fundamental to these procedures, as they compensate for matrix effects and variations in instrument response, ensuring robust and reliable quantification. nih.goviu.edu Validation of these methods typically demonstrates excellent precision, with coefficients of variation (CV%) often below 15%, and high accuracy, with recoveries in the range of 90-110%. nih.govnih.gov

Applications in Metabolic Pathway Elucidation and Mechanistic Investigations

Research on Fatty Acid Oxidation Pathways and Energetic Homeostasis

The oxidation of fatty acids is a critical process for energy production in many tissues. Isobutyryl L-Carnitine-d6 Chloride serves as a powerful tracer to dissect the complexities of this pathway and its role in maintaining energetic homeostasis.

Isobutyryl L-carnitine is an ester of carnitine and isobutyric acid, a short-chain fatty acid. The use of deuterated forms of carnitine and its precursors allows for the precise tracking of short-chain fatty acid metabolism. In one seminal study, researchers utilized deuterated valine (valine-d8) to trace the metabolic fate of this amino acid in cell lines. nih.gov Through mass spectrometry analysis, they observed the conversion of valine-d8 into isobutyryl-d7-CoA and the subsequent formation of isobutyryl-d7-carnitine (a deuterated isotopologue of isobutyryl L-carnitine). nih.gov This demonstrated the direct link between valine catabolism and the formation of isobutyryl L-carnitine.

Furthermore, by incubating cells with deuterated carnitine (carnitine-d9), scientists were able to track the formation and efflux of various deuterated acylcarnitines, including isobutyryl-d9-carnitine. nih.gov This approach allows for the specific quantification of newly synthesized acylcarnitines, providing insights into the dynamics of their intracellular formation and transport across cellular membranes. These studies, conducted in cellular models such as human embryonic kidney (HEK293) cells, have been instrumental in understanding how different cell types handle short-chain fatty acids and the role of specific transporters in their efflux. nih.gov The ability to trace these deuterated molecules provides a clear picture of the metabolic pathways involved, from precursor to final product.

Interactive Table: Tracing Short-Chain Fatty Acid Metabolism with Deuterated Precursors

| Labeled Precursor | Cellular Model | Key Finding | Reference |

| Valine-d8 | HEK293 cells | Formation of isobutyryl-d7-carnitine, demonstrating the pathway from valine to isobutyryl L-carnitine. | nih.gov |

| Carnitine-d9 | HEK293 cells | Quantification of the formation and efflux of deuterated acylcarnitines, including isobutyryl-d9-carnitine. | nih.gov |

Metabolic flux analysis is a powerful technique to quantify the rate of turnover of metabolites through a metabolic pathway. Stable isotope tracers, such as deuterated compounds, are central to these investigations. mdpi.comnih.gov By introducing a labeled precursor into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time, researchers can calculate the rates of various metabolic reactions. mdpi.comnih.gov

While specific studies detailing the use of this compound for comprehensive metabolic flux analysis are emerging, the principles are well-established. The use of deuterated precursors allows for the determination of the relative contributions of different substrates to a particular metabolic pool. For instance, by using deuterated glucose and other labeled nutrients, the contribution of various carbon sources to the acetyl-CoA pool, a key precursor for both the Krebs cycle and fatty acid synthesis, can be quantified. isotope.com This information is vital for understanding how cells adapt their metabolism in response to different physiological conditions and how these processes are altered in disease states. The application of deuterated carnitine derivatives in these analyses provides a window into the dynamics of fatty acid transport and oxidation, contributing to our understanding of cellular energetic homeostasis.

Studies on Branched-Chain Amino Acid Catabolism and Related Metabolic Enzymes

The breakdown of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a crucial metabolic process. This compound and related labeled compounds are instrumental in elucidating the pathways of BCAA catabolism and characterizing the enzymes involved.

Isobutyryl L-carnitine is a key intermediate in the catabolic pathway of valine. nih.govnih.govresearchgate.net The breakdown of valine generates isobutyryl-CoA, which is then esterified with carnitine to form isobutyryl L-carnitine. nih.govnih.gov The use of stable isotope-labeled valine, such as valine-d8, has been pivotal in confirming this pathway in cellular models. nih.gov As previously mentioned, studies have shown that the deuterium (B1214612) label from valine-d8 is incorporated into isobutyryl-carnitine, providing direct evidence of this metabolic conversion. nih.gov

These tracer studies are not limited to confirming known pathways. They can also reveal the intricate details of metabolic regulation. For example, by quantifying the amount of labeled isobutyryl-carnitine produced from a known amount of labeled valine, researchers can assess the activity of the valine catabolic pathway under different conditions. This approach has been used to study the effects of genetic variations in transport proteins on BCAA metabolism. nih.gov Such studies are crucial for understanding inborn errors of metabolism where the breakdown of valine is impaired.

Interactive Table: Elucidation of Valine Metabolism using Stable Isotopes

| Tracer | Model System | Outcome | Significance | Reference |

| Valine-d8 | HEK293 cells | Detection of isobutyryl-d7-carnitine | Confirmed the metabolic link between valine and isobutyryl L-carnitine. | nih.gov |

| L-[1-13C,15N]valine | Humans | Quantified valine flux and oxidation rates | Provided insights into the regulation of valine catabolism in vivo. | nih.gov |

The functional characterization of enzymes is essential for understanding their role in metabolic pathways. Isobutyryl-CoA dehydrogenase (IBDH), encoded by the ACAD8 gene, is a key enzyme in the valine catabolic pathway that catalyzes the dehydrogenation of isobutyryl-CoA. researchgate.netdrugbank.comd-nb.infogenecards.org Studies on the purified recombinant IBDH have determined its substrate specificity and kinetic parameters. The enzyme exhibits the highest activity with isobutyryl-CoA as a substrate. researchgate.netdrugbank.com

The use of deuterated substrates has been a cornerstone in mechanistic studies of acyl-CoA dehydrogenases. For instance, studies on general acyl-CoA dehydrogenase using deuterated butyryl-CoA revealed significant kinetic isotope effects, providing insights into the reaction mechanism. nih.gov These studies demonstrated that the rupture of both the α- and β-C-H bonds is highly concerted. While specific studies using this compound for the functional characterization of IBDH are not yet widely published, the use of deuterated isobutyryl-CoA would be a logical and powerful extension of this research. Such experiments would allow for a detailed investigation of the kinetic isotope effects and the precise mechanism of action of IBDH.

Interactive Table: Substrate Specificity of Isobutyryl-CoA Dehydrogenase (IBDH)

| Substrate | Relative Activity | Reference |

| Isobutyryl-CoA | High | researchgate.netdrugbank.com |

| (S) 2-Methylbutyryl-CoA | Moderate | researchgate.netdrugbank.com |

| n-Propionyl-CoA | Low | researchgate.netdrugbank.com |

Carnitine Shuttle System and Membrane Transport Dynamics Research

The carnitine shuttle is a vital transport system that facilitates the movement of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation. wikipedia.orgacs.orgnih.govtaylorfrancis.com This process is mediated by a series of enzymes and transporters, including carnitine-acylcarnitine translocase (CACT). wikipedia.orgtaylorfrancis.com Deuterated acylcarnitines, such as this compound, are invaluable tools for studying the dynamics of this shuttle and the transport of acylcarnitines across cellular membranes.

Research using deuterated carnitine (carnitine-d9) has provided significant insights into the transport and metabolism of carnitine and its acylated derivatives. nih.gov In one study, the incubation of cells with carnitine-d9 allowed for the tracking of the formation of various deuterated acylcarnitines, including short-chain species like isobutyryl-d9-carnitine. nih.gov By measuring the intracellular and extracellular concentrations of these labeled compounds, researchers could investigate the efflux of acylcarnitines from the cell, a process mediated by transporters like the organic cation transporter 1 (OCT1). nih.gov These experiments revealed species-specific differences in the transport of these molecules. nih.gov

Furthermore, studies on fibroblasts from patients with deficiencies in the carnitine-acylcarnitine translocase have utilized deuterated precursors to probe the function of the carnitine shuttle. nih.gov Incubation of these cells with deuterated carnitine led to the formation of deuterated short-chain acylcarnitines, providing evidence for the existence of alternative or specialized transport mechanisms for these molecules. nih.gov These findings highlight the power of using deuterated acylcarnitines to unravel the complexities of the carnitine shuttle system and its role in both normal physiology and metabolic diseases.

Investigation of Organic Cation Transporter (OCT) Activity and Substrate Specificity

Recent research has highlighted the association between isobutyrylcarnitine (B1203888) (IBC) and the activity of organic cation transporter 1 (OCT1). frontiersin.orgresearchgate.netnih.govresearchgate.net Studies have shown that plasma concentrations of IBC can serve as an endogenous biomarker for OCT1 activity. frontiersin.orgnih.govnih.gov In these investigations, deuterated forms of carnitine and its derivatives, such as this compound, are instrumental.

In a study investigating the role of murine OCT1 (mOCT1) and human OCT1 (hOCT1), cells overexpressing these transporters were incubated with deuterated carnitine (carnitine-d9) to track the formation and efflux of deuterated acylcarnitines. nih.gov This allowed for the specific quantification of newly synthesized acylcarnitines, including deuterated isobutyrylcarnitine. The results revealed that while mOCT1 was an efflux transporter for IBC, hOCT1 did not exhibit the same activity. frontiersin.orgnih.gov Inhibition of mOCT1 led to a reduction in the efflux of IBC and other acylcarnitines, a phenomenon not observed with hOCT1. frontiersin.orgnih.gov These findings underscore the significant interspecies differences in OCT1 function and demonstrate the utility of stable isotope-labeled compounds in dissecting transporter-specific activities. frontiersin.orgnih.gov

Furthermore, the organic cation/carnitine transporter 2 (OCTN2) is another key transporter involved in the movement of carnitine and its esters. bioivt.comnih.govnih.govnih.govsolvobiotech.commdpi.com Research has shown that OCTN2 mediates the uptake of acetyl-l-carnitine (B1666533) in human pulmonary epithelial cells. nih.gov The activity of OCTN2 can be inhibited by various acylcarnitines, and studies often use labeled compounds to investigate these interactions and the transporter's substrate specificity. solvobiotech.commdpi.com

Table 1: Research Findings on OCT Activity using Deuterated Carnitine Derivatives

| Transporter | Model System | Key Finding | Citation |

| mOCT1 | HEK293 cells overexpressing mOCT1 | Efflux transporter of isobutyrylcarnitine. | frontiersin.orgnih.gov |

| hOCT1 | HEK293 cells overexpressing hOCT1 | Did not exhibit isobutyrylcarnitine efflux activity. | frontiersin.orgnih.gov |

| OCTN2 | Human pulmonary epithelial cells | Mediates the uptake of acetyl-l-carnitine. | nih.gov |

Analysis of Intracellular and Inter-organelle Acylcarnitine Exchange Mechanisms

Acylcarnitines play a vital role in the transport of acyl groups across cellular and mitochondrial membranes, a process essential for fatty acid oxidation and maintaining the pool of free coenzyme A. frontiersin.orgnih.govcas.czbevital.no The exchange of carnitine and acylcarnitines across the mitochondrial membrane allows for the export of acyl residues from the mitochondria to the cytosol. nih.gov

Stable isotope labeling strategies are pivotal in studying these exchange mechanisms. researchgate.netnih.govamanote.com By introducing labeled precursors, such as deuterated carnitine, researchers can trace the movement of acylcarnitines between different cellular compartments. For example, studies have used carnitine-d9 to track the formation of deuterated acylcarnitines within cells and their subsequent efflux, providing insights into the dynamics of intracellular and inter-organelle transport. nih.gov This approach helps to elucidate the mechanisms governing the balance of acylcarnitine pools and their role in metabolic regulation.

Application in In Vitro and Ex Vivo Biological Model Systems

The use of this compound and other stable isotope-labeled compounds extends to various in vitro and ex vivo models, enabling detailed metabolic investigations under controlled conditions.

Use in Cell Culture-Based Metabolic Research (e.g., Fibroblasts)

Cell culture systems, including fibroblasts, are widely used to study metabolic pathways and the effects of genetic or pharmacological perturbations. researchgate.net Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, where cells are grown in media containing "heavy" isotopes of amino acids. nih.gov A similar principle, Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), can be applied using labeled essential nutrients like deuterated carnitine to produce labeled internal standards for metabolomic analyses. researchgate.net

This methodology allows for the precise quantification of acylcarnitines and other metabolites in cell lysates and culture media, providing a detailed picture of cellular metabolism. For instance, fibroblasts from patients with metabolic disorders can be cultured and their acylcarnitine profiles analyzed using labeled standards to diagnose and understand the biochemical basis of the disease.

Implementation in Whole Blood Sample Incubation Studies for Metabolic Characterization

Whole blood incubation studies offer a valuable ex vivo model to investigate metabolic processes in a more physiologically relevant context than isolated cells. researchgate.net In these studies, whole blood samples are incubated with stable isotope-labeled substrates, and the resulting labeled metabolites are quantified. This approach can be used to characterize the metabolic capacity of blood cells and to study the exchange of metabolites between different blood components.

The use of this compound as an internal standard is crucial for the accurate quantification of isobutyrylcarnitine in these complex biological matrices. researchgate.netnih.gov This allows for the reliable assessment of acylcarnitine profiles in whole blood, which can be indicative of systemic metabolic status and can be used to study the effects of various conditions or treatments on metabolism.

Research on Acylcarnitine Profiling and Biomarker Discovery in Preclinical and Mechanistic Studies

Methodological Advancements for Comprehensive Acylcarnitine Profiling in Biological Samples

The comprehensive analysis of acylcarnitines in biological matrices such as plasma, urine, and tissue has been significantly enhanced by the development of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). umich.edunih.gov These methods allow for the simultaneous detection and quantification of a wide array of acylcarnitine species, from short-chain to long-chain forms. nih.govcreative-proteomics.com

A key challenge in acylcarnitine profiling is the vast diversity of these molecules and the presence of isomers, which can complicate accurate identification and quantification. nih.gov To address this, researchers have developed methods that involve chemical derivatization to improve the chromatographic separation and signal intensity of acylcarnitines. nih.govnih.govresearchgate.net For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to increase the signal intensity of acylcarnitines and create a linear elution pattern on a reversed-phase column, which is dependent on the carbon chain length. nih.govresearchgate.net This allows for a more predictable and confident identification of a large number of acylcarnitine species. nih.govresearchgate.net

The use of deuterated internal standards, such as Isobutyryl L-Carnitine-d6 Chloride, is a cornerstone of modern quantitative acylcarnitine analysis. clearsynth.comaptochem.com These standards are chemically identical to the analytes of interest but have a higher mass due to the presence of deuterium (B1214612) atoms. aptochem.com By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of endogenous acylcarnitines. clearsynth.comnih.gov This is particularly crucial in complex biological samples where matrix effects can interfere with the analysis. nih.gov The development of isotope labeling strategies further expands the ability to detect and identify a broader range of acylcarnitines in biological samples. acs.orgacs.org

Table 1: Methodological Advancements in Acylcarnitine Profiling

| Advancement | Description | Key Benefits |

|---|---|---|

| LC-MS/MS | A powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. umich.edunih.gov | High sensitivity, specificity, and the ability to analyze a wide range of acylcarnitines simultaneously. nih.govresearchgate.net |

| Chemical Derivatization | Modification of the acylcarnitine molecule (e.g., with 3NPH) to improve its analytical properties. nih.govnih.gov | Increased signal intensity and improved chromatographic separation, leading to more accurate identification. nih.govresearchgate.net |

| Deuterated Internal Standards | Use of stable isotope-labeled compounds like this compound. clearsynth.comaptochem.com | Correction for matrix effects and variability, ensuring accurate and precise quantification. clearsynth.comnih.gov |

| Isotope Labeling Strategies | Employing labeling reagents to tag the carboxyl group of acylcarnitines for enhanced detection. acs.orgacs.org | Enables the discovery and identification of a larger number of acylcarnitines in biological samples. acs.orgacs.org |

Identification of Metabolic Signature Perturbations in Disease Models using Deuterated Standards

Acylcarnitine profiling has become an indispensable tool for identifying metabolic disturbances in various disease models, particularly inborn errors of metabolism and conditions associated with mitochondrial dysfunction. nih.govnih.govnih.govtestcatalog.org In these disorders, the genetic defects in enzymes involved in fatty acid and amino acid metabolism lead to the accumulation of specific acyl-CoA intermediates, which are then converted to their corresponding acylcarnitines. testcatalog.org

The use of deuterated internal standards is critical in these diagnostic and research applications to ensure the accurate measurement of these disease-specific acylcarnitine patterns. nih.gov For example, elevated levels of isobutyrylcarnitine (B1203888) are a key biomarker for isobutyryl-CoA dehydrogenase deficiency, a rare inherited metabolic disorder. nih.govresearchgate.net Similarly, distinct acylcarnitine profiles are associated with other conditions such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, glutaric aciduria type 2, and various fatty acid oxidation disorders. researchgate.nethealth.state.mn.us

Mitochondrial dysfunction, a hallmark of many complex diseases including neurodegenerative disorders and heart failure, can also be investigated through acylcarnitine profiling. researchgate.netnih.govmdpi.com Alterations in the levels of specific acylcarnitines can reflect impairments in mitochondrial energy production. researchgate.netnih.gov For instance, a reduction in acetylcarnitine has been linked to neurodegenerative diseases, suggesting impaired mitochondrial function. nih.gov The precise quantification afforded by deuterated standards allows researchers to confidently identify these subtle yet significant metabolic shifts, providing insights into the underlying pathophysiology of these conditions. nih.gov

Table 2: Acylcarnitine Perturbations in Disease Models

| Disease/Condition | Key Acylcarnitine Biomarkers | Role of Deuterated Standards |

|---|---|---|

| Inborn Errors of Metabolism | Specific acylcarnitines accumulate depending on the affected enzyme (e.g., elevated isobutyrylcarnitine in isobutyryl-CoA dehydrogenase deficiency). nih.govresearchgate.net | Essential for accurate quantification of diagnostic acylcarnitine profiles in newborn screening and patient monitoring. testcatalog.orgcda-amc.ca |

| Mitochondrial Dysfunction | Altered levels of various acylcarnitines, such as decreased acetylcarnitine, reflecting impaired energy metabolism. researchgate.netnih.gov | Enable precise measurement of subtle changes in acylcarnitine levels, linking mitochondrial health to disease states. researchgate.netmdpi.com |

| Fatty Acid Oxidation Disorders | Accumulation of specific long-chain or medium-chain acylcarnitines. nih.govhealth.state.mn.us | Crucial for the differential diagnosis of various fatty acid oxidation defects. nih.govtestcatalog.org |

Development of Quantitative Assays for Research into Metabolic Phenotyping

Metabolic phenotyping, the comprehensive analysis of metabolites in a biological system, provides a functional readout of the physiological state of an organism. Quantitative assays for acylcarnitines are a vital component of metabolic phenotyping studies, offering a window into cellular energy metabolism. creative-proteomics.com The development of robust and high-throughput quantitative assays, predominantly based on LC-MS/MS, has been instrumental in advancing this field of research. researchgate.net

The reliability of these quantitative assays hinges on the use of appropriate internal standards. aptochem.com Deuterated standards like this compound are considered the gold standard for quantitative mass spectrometry because they closely mimic the behavior of the endogenous analyte during sample extraction, chromatography, and ionization, but are distinguishable by their mass. clearsynth.comaptochem.com This co-elution and similar ionization response help to minimize analytical variability and ensure that the measured concentrations are a true reflection of the biological state. aptochem.com

These quantitative assays are applied in a wide range of research areas, from preclinical drug development to nutritional science. By accurately measuring changes in acylcarnitine profiles, researchers can assess the metabolic impact of a new drug candidate, understand the metabolic response to different diets, or identify biomarkers for disease risk and progression. nih.govtargetmol.com The precision afforded by deuterated internal standards is paramount for the validity and reproducibility of these studies, ultimately enabling a deeper understanding of metabolic phenotypes and their implications for health and disease. lcms.cz

Future Directions and Emerging Research Avenues for Isobutyryl L Carnitine D6 Chloride

Integration with Multi-Omics Approaches in Systems Biology Research

The complexity of biological systems necessitates a holistic approach to research, moving beyond the study of individual components to a comprehensive analysis of their interactions. nih.gov Systems biology, which seeks to understand the larger picture of cellular and organismal function, heavily relies on the integration of data from various "omics" fields, including proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). nih.gov The incorporation of stable isotope-labeled compounds like Isobutyryl L-Carnitine-d6 Chloride into metabolomics studies is a cornerstone of this integrated approach, providing a dynamic view of metabolic pathways. bioanalysis-zone.comtandfonline.com

The use of stable isotope labeling allows researchers to trace the metabolic fate of specific molecules, providing critical information about metabolic flux and pathway activity that cannot be gleaned from static measurements of metabolite levels alone. tandfonline.comnih.govoup.com By introducing this compound into a biological system, scientists can accurately track the transformation of isobutyryl L-carnitine, a key player in fatty acid and amino acid metabolism. nih.gov This dynamic data can then be correlated with changes in protein expression (proteomics) and gene expression (transcriptomics) to build a more complete model of how metabolic networks are regulated and how they respond to various stimuli or disease states. nih.govnih.gov

This multi-omics strategy, powered by stable isotope tracers, is essential for a true systems-level understanding of metabolism. bioanalysis-zone.com It enables the elucidation of complex regulatory networks and the identification of novel biomarkers and therapeutic targets. nih.govmdpi.com For instance, by combining metabolomic data obtained using labeled carnitines with proteomic and transcriptomic analyses, researchers can uncover the intricate interplay between metabolic pathways and the cellular machinery that governs them. nih.govnih.gov

Table 1: Multi-Omics Integration with this compound

| Omics Field | Information Gained | Synergy with this compound |

| Metabolomics | Dynamic measurement of metabolic flux and pathway activity. | Tracing the metabolic fate of isobutyryl L-carnitine provides a direct measure of specific metabolic pathways. |

| Proteomics | Changes in protein expression and post-translational modifications. | Correlating protein abundance with metabolic changes reveals regulatory mechanisms. |

| Transcriptomics | Alterations in gene expression. | Linking gene expression to metabolic flux helps to understand the genetic control of metabolism. |

Development of Novel Stable Isotope-Labeled Standards for Complex Metabolites

The accuracy and reliability of quantitative metabolomics, particularly when using mass spectrometry, are highly dependent on the use of appropriate internal standards. thermofisher.com Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for this purpose. thermofisher.comhilarispublisher.com They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes, allowing them to be distinguished by the mass spectrometer. nih.gov

The development of novel SIL standards is a critical area of research, driven by the need to accurately quantify an ever-expanding list of known and newly discovered metabolites. The synthesis of compounds like this compound, where hydrogen atoms are replaced with deuterium (B1214612), is a key strategy in this endeavor. researchgate.net These deuterated standards are essential for correcting for variations in sample preparation and analytical performance, such as matrix effects and extraction efficiency, which can significantly impact the accuracy of results. thermofisher.com

Ideally, SIL standards should have a mass shift of at least 3 Daltons from their unlabeled counterparts to avoid spectral overlap. thermofisher.com The six deuterium atoms in this compound provide a clear mass difference, making it an excellent internal standard for the quantification of endogenous isobutyryl L-carnitine. scbt.commedchemexpress.com The continued development of a comprehensive library of such standards is crucial for the standardization of metabolomics studies across different laboratories and for the confident translation of research findings into clinical applications. thermofisher.com

Advanced Computational Modeling for Metabolic Flux Analysis and Network Reconstruction

Understanding the intricate web of metabolic reactions within a cell requires more than just identifying the participating molecules; it demands a quantitative understanding of the rates at which these reactions occur, known as metabolic flux. researchgate.net Stable isotope tracing, using compounds like this compound, provides the empirical data necessary for such quantitative analysis. nih.govnih.gov The labeling patterns observed in downstream metabolites after the introduction of a labeled precursor serve as inputs for advanced computational models. arxiv.orgnih.gov

These computational models, such as those used in Flux Balance Analysis (FBA) and other stoichiometric modeling approaches, can reconstruct metabolic networks and calculate the flux through various pathways. frontiersin.org By tracking the incorporation of deuterium from this compound into other molecules, researchers can map out the interconnectedness of metabolic pathways and quantify their relative activities under different conditions. nih.govnih.gov This approach is invaluable for identifying metabolic bottlenecks, understanding the metabolic reprogramming that occurs in diseases like cancer, and predicting the effects of potential therapeutic interventions. nih.govfrontiersin.org

The integration of stable isotope labeling data with computational modeling represents a powerful synergy. researchgate.net It allows for the move from a descriptive to a predictive understanding of metabolism, enabling the in silico analysis of microbial interactions, the design of novel therapies, and the engineering of metabolic pathways for biotechnological applications. nih.govfrontiersin.org As computational tools become more sophisticated, the demand for high-quality data from stable isotope tracing experiments will continue to grow, further underscoring the importance of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Isobutyryl L-Carnitine-d6 Chloride, and how can isotopic purity be validated?

- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or acyl groups) via catalytic hydrogenation or isotopic exchange. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, ensure the deuterium enrichment exceeds 99% by analyzing the molecular ion cluster. NMR (e.g., H-NMR or H-NMR with deuterium decoupling) confirms the absence of protiated impurities . Safety protocols for handling reactive intermediates like isobutyryl chloride (corrosive, flammable) must align with Material Safety Data Sheet (MSDS) guidelines, including fume hood use and inert atmosphere conditions .

Q. How is this compound characterized for structural identity in academic research?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Assign H and C signals to confirm the carnitine backbone and deuterated isobutyryl group.

- FT-IR : Identify characteristic carbonyl (C=O) stretches (~1740 cm) and quaternary ammonium chloride peaks.

- Elemental Analysis : Verify stoichiometric ratios of carbon, hydrogen, and nitrogen.

- Chiral HPLC : Ensure enantiomeric purity of the L-carnitine moiety .

Q. What are the primary applications of this compound in metabolomics studies?

- Methodological Answer : It serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous acylcarnitines. Key steps include:

- Sample Preparation : Spike biological matrices (plasma, urine) with the deuterated standard to correct for matrix effects and ion suppression.

- Calibration Curves : Use serial dilutions to establish linearity (R > 0.99) and limit of detection (LOD < 1 nM).

- Data Normalization : Apply the standard’s peak area to normalize analyte concentrations, minimizing batch-to-batch variability .

Advanced Research Questions

Q. How can researchers address isotopic interference when using this compound in complex biological matrices?

- Methodological Answer : Cross-talk between deuterated and protiated species may occur due to in-source fragmentation or metabolic exchange. Mitigation strategies include:

- Chromatographic Separation : Optimize LC gradients to resolve isotopic analogs (e.g., C18 columns with trifluoroacetic acid modifiers).

- High-Resolution MS : Use instruments with resolving power > 30,000 (e.g., Q-TOF) to distinguish -labeled ions from endogenous isobars.

- Kinetic Studies : Monitor deuterium loss over time in incubation experiments to assess metabolic stability .

Q. What experimental design considerations are critical for in vivo tracer studies using this compound?

- Methodological Answer :

- Dose Optimization : Conduct pilot pharmacokinetic studies to determine the minimum effective dose that avoids isotopic saturation.

- Tissue-Specific Analysis : Use targeted LC-MS/MS to quantify tracer incorporation in organs (e.g., liver, muscle) and account for compartmentalization effects.

- Ethical Compliance : Adhere to institutional guidelines for isotopic tracer use in animal/human studies, including radiation safety protocols (if C/C labels are co-administered) .

Q. How can researchers resolve contradictions in reported metabolic roles of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Matrix Effects : Plasma vs. tissue-specific concentrations. Validate findings using microsampling techniques (e.g., microdialysis).

- Analytical Variability : Cross-calibrate instruments with NIST-traceable standards and participate in inter-laboratory proficiency testing.

- Biological Context : Control for confounding factors (e.g., diet, circadian rhythms) in experimental cohorts.

Methodological Best Practices

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines: Include raw datasets as supplementary information, and detail statistical tests (e.g., ANOVA for multi-group comparisons) .

- Ethical Standards : Disclose funding sources and conflicts of interest in the "Author Declarations" section .

- Literature Review : Prioritize peer-reviewed journals over non-academic sources (e.g., ) to ensure credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.